molecular formula C3H3BrN2O2 B7963529 (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B7963529
M. Wt: 178.97 g/mol
InChI Key: QBKYPYIYAQWXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol (CAS 1781503-14-7) is a versatile brominated oxadiazole derivative with the molecular formula C₃H₃BrN₂O₂ and a molecular weight of 178.97 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pesticide research. The 1,2,4-oxadiazole moiety is a recognized pharmacophore known for its metabolic stability and its role as a bioisostere for ester and amide functionalities . This scaffold is present in compounds with a broad spectrum of biological activities. Research into analogous 1,2,4-oxadiazole derivatives has demonstrated their potential in various fields, including as insecticidal agents in anthranilic diamide analogs and as cytotoxic agents in novel compounds screened against breast cancer cell lines . Furthermore, 1,2,4-oxadiazole-based derivatives are being explored for their potential as multi-target agents for complex neurodegenerative conditions such as Alzheimer's disease, with some analogs exhibiting excellent acetylcholinesterase (AChE) inhibitory activity . The bromine substituent on the oxadiazole ring makes this compound a particularly useful precursor for further chemical transformations, such as metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . (3-Bromo-1,2,4-oxadiazol-5-yl)methanol is provided for research purposes as a key intermediate for the synthesis of more complex molecules with potential biological activity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-1,2,4-oxadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYPYIYAQWXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Architecture & Synthetic Utility of the 3-Bromo-1,2,4-Oxadiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-1,2,4-oxadiazole ring system represents a specialized, electron-deficient scaffold in medicinal chemistry. Unlike its 1,3,4-isomer, this heterocycle exhibits a distinct dipole vector and electrostatic profile that makes it a unique bioisostere for esters and amides. Its utility lies in the orthogonal reactivity of its positions: the C5 carbon is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), while the C3-bromine bond serves as a stable handle for Palladium-catalyzed cross-coupling and a potent donor for halogen bonding (σ-hole interactions). This guide details the electronic properties, reactivity tiers, and validated synthetic protocols for leveraging this core in drug discovery.

Electronic Architecture

The 1,2,4-oxadiazole ring is π-electron deficient due to the presence of three electronegative heteroatoms (N-O-N). The introduction of a bromine atom at the C3 position amplifies this deficiency, creating specific localized electronic effects.

Dipole Moment & Orbital Energy

The 1,2,4-oxadiazole ring possesses a strong dipole moment (typically 3.0–4.0 D), directed from the ring center towards the nitrogen atoms.

  • LUMO Character: The Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered by the electron-withdrawing nature of the ring. This low-lying LUMO is primarily concentrated at the C5 position , explaining its high susceptibility to nucleophilic attack.

  • Inductive Effect (-I): The C3-bromine exerts a strong inductive electron-withdrawing effect, further deactivating the ring but stabilizing the C3-C bond against oxidative cleavage.

The Sigma-Hole (Halogen Bonding)

A critical feature of 3-bromo-1,2,4-oxadiazole is the σ-hole on the bromine atom. Due to the strong electron-withdrawing nature of the oxadiazole ring, electron density is pulled away from the bromine, creating a region of positive electrostatic potential on the extension of the C3-Br bond axis.

  • Implication: This positive "cap" allows the bromine to act as a Lewis acid, forming linear, non-covalent halogen bonds with backbone carbonyls or specific residues (e.g., Valine, Serine) in protein binding pockets. This interaction is often stronger and more directional than hydrogen bonding.

Electrostatic Potential Visualization

The following diagram conceptualizes the electronic distribution and reactivity zones.

ElectronicProperties cluster_0 Electronic Map of 3-Bromo-1,2,4-Oxadiazole cluster_1 Interaction Potential Core 1,2,4-Oxadiazole Ring (π-Deficient) Br Bromine (C3) (σ-Hole Donor) Core->Br Inductive Withdrawal (-I) C5 Carbon (C5) (High Electrophilicity) Core->C5 LUMO Localization XB Halogen Bond Acceptor (Protein Carbonyl) Br->XB σ-Hole Interaction (Linear, Directional) Nu Nucleophile (Cys/Lys/H2O) Nu->C5 S_NAr Trajectory

Caption: Diagram illustrating the orthogonal electronic zones: the σ-hole at C3-Br for binding and the electrophilic C5 for covalent reactivity.

Reactivity Profile

The 3-bromo-1,2,4-oxadiazole scaffold offers "Reactivity Orthogonality," allowing sequential functionalization.

PositionReactivity TypeMechanismKey Reagents
C3-Br Cross-Coupling Pd-Catalyzed Oxidative AdditionAryl Boronic Acids (Suzuki), Alkynes (Sonogashira)
C3-Br Halogen Bonding Non-covalent ElectrostaticLewis Bases (C=O, Pyridine N)
C5-H Deprotonation Lithiation / MagnesiationTMPMgCl·LiCl (Knochel-Hauser), n-BuLi
C5-X Substitution SNAr (Addition-Elimination)Amines, Thiols, Alkoxides
C3-Bromine Stability & Activation

Unlike 5-halo-1,2,4-oxadiazoles, which are extremely labile and often hydrolyze or undergo rapid SNAr, the 3-bromo substituent is kinetically stable to nucleophiles.

  • Why? The transition state for SNAr at C3 is energetically unfavorable compared to C5 due to the lack of stabilization for the Meisenheimer-like intermediate at this position.

  • Utility: This stability allows the C3-Br to survive conditions used to functionalize the C5 position, enabling the synthesis of complex libraries. It is activated only by transition metals (Pd, Ni).

Suzuki-Miyaura Coupling Workflow

The 3-bromo position is an excellent partner for Suzuki coupling, typically requiring electron-rich ligands to facilitate oxidative addition into the electron-poor C-Br bond.

SuzukiCycle Start 3-Bromo-1,2,4-Oxadiazole (Substrate) OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetalation (with Ar'-B(OH)2) Complex1->TransMet + Ar'-B(OH)2 + Base Base Base Activation (K3PO4 / Cs2CO3) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-1,2,4-Oxadiazole (Biaryl Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazoles. Note that electron-rich phosphines (e.g., XPhos, SPhos) are preferred.

Experimental Protocols

Synthesis of the Core: 3-Bromo-5-phenyl-1,2,4-oxadiazole

While 3-bromo-1,2,4-oxadiazoles can be made via cycloaddition of nitrile oxides (from dibromoformaldoxime), a highly reliable laboratory-scale method involves the Sandmeyer reaction of the corresponding 3-amino derivative.

Reactions:

  • Cyclization: Sodium dicyanamide + Benzoic acid derivative

    
     3-Amino-5-phenyl-1,2,4-oxadiazole.
    
  • Bromination: 3-Amino-5-phenyl-1,2,4-oxadiazole + NaNO2 + CuBr2

    
     3-Bromo-5-phenyl-1,2,4-oxadiazole.
    

Protocol (Step 2 - Bromination):

  • Reagents: 3-Amino-5-phenyl-1,2,4-oxadiazole (1.0 eq), Sodium Nitrite (1.5 eq), Copper(II) Bromide (1.2 eq), HBr (48% aq), Acetonitrile (MeCN).

  • Setup: Dissolve CuBr2 in MeCN and cool to 0°C. Add t-butyl nitrite (or aqueous NaNO2 dropwise) followed by the amine.

  • Reaction: Stir at 0°C for 30 mins, then warm to 60°C for 2 hours. Evolution of N2 gas indicates progress.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The bromo-product is typically less polar than the starting amine.

Functionalization: SNAr Displacement at C5

Note: This applies if the C5 position has a leaving group (e.g., -CCl3 or -Cl).

Protocol:

  • Substrate: 5-Trichloromethyl-3-bromo-1,2,4-oxadiazole.

  • Nucleophile: Morpholine (2.0 eq).

  • Conditions: Mix in EtOH at Room Temperature for 1 hour.

  • Observation: The reaction is often exothermic due to the high electrophilicity of C5.

  • Result: 5-Morpholino-3-bromo-1,2,4-oxadiazole.

Medicinal Chemistry Applications

  • Bioisostere: The 3-bromo-1,2,4-oxadiazole core serves as a bioisostere for esters and amides , offering improved metabolic stability against esterases.

  • Covalent Inhibitors: Derivatives with a leaving group at C5 (e.g., 5-chloromethyl) are explored as covalent cysteine-targeting inhibitors.

  • Fragment-Based Drug Design (FBDD): The high ligand efficiency and the presence of the bromine "handle" make this scaffold ideal for fragment screening, where the bromine can later be replaced to grow the molecule.

References

  • Synthesis via Amidoximes: BenchChem. "Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes."

  • Halogen Bonding (Sigma Hole): Clark, T., et al. "Halogen bonding: the sigma-hole." Journal of Molecular Modeling, 2007.

  • Suzuki Coupling on Heterocycles: Organic Chemistry Portal. "Suzuki Coupling."[1][2][3][4]

  • Electronic Properties: National Institutes of Health (NIH). "Oxadiazoles in medicinal chemistry."

  • Sandmeyer Reaction Context: ScienceMadness. "Discussion on Sandmeyer-type halogenation of amino-heterocycles."

Sources

Methodological & Application

Scalable synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol from amidoximes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol from Amidoximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol, a valuable and versatile building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged heterocycle, often employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] The title compound is particularly useful, featuring a 3-bromo substituent that serves as a synthetic handle for further functionalization via cross-coupling reactions, and a 5-methanol group that provides a site for esterification or etherification. The described synthetic strategy is a robust, two-step process commencing from readily available starting materials, centered on the efficient cyclization of a key 2-hydroxyacetamidoxime intermediate with cyanogen bromide. This guide offers detailed, field-proven protocols, in-depth mechanistic rationale, critical safety procedures for handling hazardous reagents, and scalable parameters for laboratory and pilot-plant applications.

Synthetic Strategy and Mechanistic Rationale

The construction of the 1,2,4-oxadiazole core is most reliably achieved through the condensation of an amidoxime with a suitable electrophile.[3][4][5] For the synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol, the most logical and scalable approach involves a two-step sequence that builds the molecule's backbone and then forms the heterocyclic ring with the simultaneous introduction of the bromine atom.

Overall Synthetic Pathway:

  • Amidoxime Formation: The synthesis begins with the conversion of commercially available 2-hydroxyacetamide to 2-hydroxyacetamidoxime. This reaction is a standard and high-yielding nucleophilic addition of hydroxylamine to the amide.

  • Cyclization and Bromination: The key step involves the reaction of 2-hydroxyacetamidoxime with cyanogen bromide (BrCN). In this reaction, the amidoxime acts as the N-C-O fragment provider, while cyanogen bromide serves as a highly efficient C1 synthon that concurrently installs the bromine atom at the 3-position of the 1,2,4-oxadiazole ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2-Hydroxyacetamide C Step 1: Amidoxime Formation A->C B Hydroxylamine (NH2OH·HCl) B->C D 2-Hydroxyacetamidoxime C->D Isolation F Step 2: Cyclization D->F E Cyanogen Bromide (BrCN) E->F G (3-Bromo-1,2,4-oxadiazol-5-yl)methanol F->G Purification & Isolation

Figure 1: Overall workflow for the synthesis of the target compound.
Causality Behind Experimental Choices
  • Choice of Starting Material: 2-Hydroxyacetamide is selected for its low cost, high commercial availability, and its direct structural contribution to the C5-CH2OH backbone of the final product, eliminating the need for complex functional group manipulations.

  • Choice of Cyclization Reagent: Cyanogen bromide is an ideal reagent for this transformation. It acts as an electrophilic one-carbon source that reacts readily with the nucleophilic amidoxime. Its use directly and efficiently installs the required 3-bromo functionality, which is often challenging to introduce selectively on a pre-formed oxadiazole ring. This choice leads to a convergent and atom-economical synthesis.

  • Reaction Mechanism: The cyclization is believed to proceed via an initial nucleophilic attack of the amidoxime nitrogen on the electrophilic carbon of cyanogen bromide. This forms an O-cyano intermediate which then undergoes a rapid intramolecular cyclization, with the amidoxime oxygen attacking the nitrile carbon. Subsequent dehydration and tautomerization yield the stable aromatic 1,2,4-oxadiazole ring.

Process Safety and Hazard Management

The scalability of this synthesis requires a stringent focus on safety, primarily due to the use of highly toxic cyanogen bromide and potentially unstable hydroxylamine.

Table 1: Hazard Analysis and Mitigation Strategies for Key Reagents

ReagentPrimary HazardsMitigation and Handling Procedures
Cyanogen Bromide Highly toxic by inhalation, ingestion, and skin contact.[6][7] Corrosive.[8] Reacts with water/acids to release toxic HCN gas.[6][8][9]Always handle in a certified chemical fume hood. [7] Use appropriate PPE: chemical splash goggles, face shield, long-sleeved lab coat, and heavy-duty nitrile or natural rubber gloves.[8][10] Store in a cool, dry, well-ventilated area away from acids and moisture, preferably in a desiccator.[6] Allow the container to reach room temperature before opening to prevent moisture condensation.[6] All equipment must be dry. For spills, evacuate the area, avoid generating dust, and decontaminate with a strong hypochlorite solution.[6][8]
Hydroxylamine HCl Skin and eye irritant. Can be unstable at elevated temperatures.Handle with standard PPE (gloves, goggles, lab coat). Avoid heating the solid material. Perform reactions with adequate temperature control (e.g., ice bath) to manage any exotherms.
Potassium Carbonate Skin and eye irritant.Handle with standard PPE. Avoid generating dust.
Organic Solvents Flammable, potential irritants.Use in a well-ventilated area or fume hood. Keep away from ignition sources. Ground equipment to prevent static discharge.[9]
Special Protocol: Safe Handling and Quenching of Cyanogen Bromide

Given its acute toxicity, all operations involving cyanogen bromide must be meticulously planned.

  • Engineering Controls: All transfers, weighing, and reactions must occur within a high-performance chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible.[7]

  • Personal Protective Equipment (PPE): A full-face shield over chemical splash goggles, a lab coat, and double-gloving (e.g., nitrile) are mandatory.[8][10]

  • Waste Disposal: All solid waste (gloves, pipette tips, contaminated paper towels) must be placed in a dedicated, sealed hazardous waste container.[6] Aqueous waste containing residual cyanide should be quenched before disposal.

  • Quenching Procedure: Residual cyanogen bromide and cyanide byproducts in the reaction mixture can be neutralized by careful, slow addition of an alkaline solution of sodium or calcium hypochlorite (bleach) in the fume hood. This oxidizes cyanide to the much less toxic cyanate. The quenching process can be exothermic and may release gases, so it must be done slowly with cooling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyacetamidoxime (Intermediate)

This protocol outlines the preparation of the key amidoxime intermediate.

Table 2: Reagents for 2-Hydroxyacetamidoxime Synthesis

ReagentMolar Equiv.M.W.Amount (for 50g scale)
2-Hydroxyacetamide1.075.07 g/mol 50.0 g (0.666 mol)
Hydroxylamine HCl1.569.49 g/mol 69.5 g (1.00 mol)
Potassium Carbonate1.5138.21 g/mol 138.2 g (1.00 mol)
Ethanol--500 mL
Water--250 mL

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyacetamide (50.0 g), hydroxylamine hydrochloride (69.5 g), potassium carbonate (138.2 g), ethanol (500 mL), and water (250 mL).

  • Heat the resulting slurry to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then further chill in an ice bath for 1 hour.

  • Filter the mixture to remove the inorganic salts (KCl and excess carbonate) and wash the solid cake with cold ethanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield a viscous oil or semi-solid.

  • The crude 2-hydroxyacetamidoxime is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by trituration with cold diethyl ether or by column chromatography.

Protocol 2: Scalable Synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

This protocol details the critical cyclization step. Extreme caution must be exercised when handling cyanogen bromide.

Figure 2: Recommended setup for the cyanogen bromide reaction.

Table 3: Reagents for Cyclization (Based on 0.5 mol scale)

ReagentMolar Equiv.M.W.Amount (for 0.5 mol scale)
2-Hydroxyacetamidoxime1.090.08 g/mol 45.0 g (0.5 mol)
Cyanogen Bromide1.1105.92 g/mol 58.3 g (0.55 mol)
Potassium Carbonate2.5138.21 g/mol 172.8 g (1.25 mol)
Acetonitrile (anhydrous)--1.0 L (for amidoxime) + 250 mL (for BrCN)

Procedure:

  • Set up a three-neck flask with an overhead stirrer, a dropping funnel, and a nitrogen inlet in a chemical fume hood. Equip the flask with a thermometer and place it in an ice/water bath.

  • Charge the flask with 2-hydroxyacetamidoxime (45.0 g) and anhydrous potassium carbonate (172.8 g).

  • Add 1.0 L of anhydrous acetonitrile. Stir the suspension vigorously and cool the mixture to 0-5 °C.

  • In a separate flask, also in the fume hood, carefully dissolve cyanogen bromide (58.3 g) in 250 mL of anhydrous acetonitrile.

  • Transfer the cyanogen bromide solution to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the stirred, cold amidoxime suspension over a period of 1.5-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding 500 mL of cold water.

  • Filter the mixture to remove inorganic salts and wash the solids with ethyl acetate (2 x 100 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine all organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a solid or a thick oil that can be purified by either recrystallization or column chromatography.

G cluster_purify Purification cluster_analyze Analysis & Characterization Crude Crude Product from Work-up Recrystal Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude->Recrystal Column Silica Gel Chromatography (e.g., Hexanes/EtOAc gradient) Crude->Column Pure Pure Product Recrystal->Pure Column->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared (IR) Spectroscopy Pure->IR Final Verified Final Compound

Figure 3: Workflow for product purification and characterization.
Purification Protocol (Recrystallization):
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A typical yield is 65-80%.

Analytical Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.[11][12]

Table 4: Expected Analytical Data for (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~4.95 (s, 2H, -CH₂-), δ ~2.5-3.5 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃)δ ~175 (C5), δ ~150 (C3), δ ~58 (-CH₂OH).
Mass Spec (ESI+) Calculated for C₃H₃BrN₂O₂ [M+H]⁺: 178.95, 180.95. Found: m/z consistent with isotopic pattern.
IR (KBr, cm⁻¹) ~3400 (br, O-H stretch), ~1600 (C=N stretch), ~1450, ~1250.

Conclusion

This application note details a reliable and scalable two-step synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol from 2-hydroxyacetamide. The protocol emphasizes operational safety, particularly in the handling of cyanogen bromide, and provides a clear, logical pathway for producing this valuable building block on a multi-gram scale. The efficiency of the final cyclization step and the use of readily available starting materials make this method highly suitable for applications in drug discovery and process development, enabling the rapid generation of diverse chemical libraries for biological screening.

References

  • NAU Environmental Health and Safety. Cyanogen Bromide. Northern Arizona University. [Link]

  • Penta. Cyanogen bromide Safety Data Sheet. [Link]

  • Boruah, M., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(9), 2946. [Link]

  • MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(9), 2946. [Link]

  • Royal Society of Chemistry. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]

  • El-Gamal, M. I., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • ResearchGate. (2022). Synthesis of 1,2,4-oxadiazole functionalized quinoline derivatives. [Link]

  • ResearchGate. (2018). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

  • D'souza, A., et al. (2021). A Synthesis of Substituted 1,3,4-Oxadiazole, Pyrazole Deravatives and It's Biological Activities. Journal of Pharmaceutical Research International. [Link]

  • Sridhara, B., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Clinical Research, 5(2), 51-55. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol in Modern Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties—is a cornerstone of modern drug discovery. A key strategy in this field is the replacement of labile peptide bonds with stable isosteres. The 1,2,4-oxadiazole ring has emerged as a particularly effective bioisostere for amide and ester functionalities, offering improved resistance to enzymatic hydrolysis.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of a versatile bifunctional building block, (3-Bromo-1,2,4-oxadiazol-5-yl)methanol , in the modular synthesis of novel peptidomimetic scaffolds. We will explore its dual reactivity, enabling both peptide chain extension and late-stage functionalization, thereby offering a powerful tool for generating diverse chemical libraries for therapeutic screening.

Introduction: The Rationale for 1,2,4-Oxadiazoles in Peptidomimetic Design

Natural peptides, while potent biological modulators, are often poor drug candidates due to their rapid degradation by proteases and poor cell permeability. Peptidomimetics overcome these limitations by replacing the scissile amide backbone with more robust chemical moieties. The 1,2,4-oxadiazole heterocycle is an excellent choice for an amide bond isostere due to several key advantages:

  • Enzymatic Stability: The ring is resistant to hydrolysis by peptidases, significantly increasing the in vivo half-life of the resulting compound.[1]

  • Structural Mimicry: The geometry and electronic properties of the 1,2,4-oxadiazole ring allow it to maintain the crucial vectoral and hydrogen-bonding characteristics of the original peptide bond, preserving biological activity.[2][3]

  • Pharmacological Privilege: The oxadiazole core is a "privileged scaffold" found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7][8]

The specific reagent, (3-Bromo-1,2,4-oxadiazol-5-yl)methanol , offers two orthogonal points for chemical modification: a primary alcohol for linkage to peptide fragments and a bromo-substituent for introducing molecular diversity via cross-coupling reactions. This dual functionality makes it an exceptionally powerful building block for constructing complex and diverse peptidomimetic libraries.

The Strategic Utility of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

This building block allows for a divergent synthetic approach. The primary alcohol at the C5 position can be used to connect to the C-terminus of an amino acid or peptide, while the bromine atom at the C3 position serves as a handle for late-stage functionalization, mimicking an amino acid side chain (R-group).

G cluster_0 Synthetic Strategy start (3-Bromo-1,2,4-oxadiazol-5-yl)methanol step1 Couple with N-protected Amino Acid/Peptide (C-terminus) via Methanol Group start->step1 Esterification or Mitsunobu Reaction step2 Intermediate: Peptide-Oxadiazole-Br Conjugate step1->step2 step3 Diversify via Pd-catalyzed Cross-Coupling at Bromo Position step2->step3 Suzuki, Sonogashira, Buchwald-Hartwig, etc. end Final Peptidomimetic Library (Diverse 'Side Chains') step3->end

Figure 1: A divergent workflow for peptidomimetic synthesis.

Core Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a chemical reagent and should be handled with care.

Protocol 1: Coupling with an N-Protected Amino Acid via Esterification

This protocol describes the formation of an ester linkage between the building block and the C-terminus of an N-Boc-protected amino acid. This step effectively replaces the C-terminal amide bond of a dipeptide with the stable oxadiazole isostere.

Causality: The use of DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) is a standard Steglich esterification procedure. DCC activates the carboxylic acid of the amino acid, making it susceptible to nucleophilic attack by the primary alcohol of the oxadiazole. DMAP acts as a catalyst to accelerate the reaction.

Materials:

  • (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (1.0 eq)

  • N-Boc-protected amino acid (e.g., Boc-Gly-OH, Boc-Ala-OH) (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-amino acid (1.1 eq) and (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typical eluent: ethyl acetate/hexanes gradient) to yield the desired ester conjugate.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to introduce diversity at the C3 position of the oxadiazole ring using the bromo-substituent as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step is critical for exploring the Structure-Activity Relationship (SAR) by mimicking various amino acid side chains.

Causality: Palladium catalysts, particularly those with phosphine ligands like Pd(dppf)Cl₂, are highly effective for cross-coupling reactions involving heteroaryl bromides.[9] The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. The choice of solvent (e.g., dioxane/water) ensures the solubility of both the organic and inorganic reagents.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex R¹-Br ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetal Transmetalation boronic R²-B(OH)₂ + Base boronic->pd_complex pd_r1_r2->pd0 product R¹-R² (Coupled Product) pd_r1_r2->product red_elim Reductive Elimination

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Materials:

  • Peptide-Oxadiazole-Br Conjugate (from Protocol 1) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 v/v)

  • Ethyl Acetate

  • Diatomaceous earth (Celite®)

Procedure:

  • To a microwave vial or Schlenk flask, add the Peptide-Oxadiazole-Br conjugate (1.0 eq), the desired boronic acid (1.5 eq), and the base (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (dioxane/water, 4:1). The final concentration should be around 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly shorten the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final functionalized peptidomimetic.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Disappearance of the alcohol proton signal (~2-4 ppm) and appearance of new signals for the ester methylene group (~5.4 ppm, singlet). In the Suzuki product, the aromatic region will show new signals corresponding to the coupled boronic acid fragment.
¹³C NMR Appearance of a new carbonyl signal for the ester (~170 ppm). Shift in the C-Br carbon signal (~155 ppm) upon coupling.
LC-MS A single major peak on the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ or [M+Na]⁺ adduct.
FT-IR Appearance of a strong ester carbonyl stretch (~1740 cm⁻¹).

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low yield in Esterification (Protocol 1) Incomplete activation of the carboxylic acid; hydrolysis of reagents.Ensure all reagents and solvents are anhydrous. Consider using a stronger coupling agent like HATU or HCTU.[10]
Low yield in Suzuki Coupling (Protocol 2) Catalyst deactivation; poor solubility; decomposition of boronic acid.Thoroughly degas all solvents. Use a different ligand/catalyst system (e.g., SPhos, XPhos). Consider a different base (e.g., Cs₂CO₃ is often more effective).
Formation of Multiple Byproducts Self-condensation of the boronic acid (homocoupling); side reactions.Add the boronic acid slowly or use a slight excess (1.2-1.5 eq). Lower the reaction temperature and extend the reaction time.[11]
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the mobile phase for column chromatography. Consider reverse-phase HPLC for polar compounds. Recrystallization may be an option for highly crystalline products.

Conclusion and Future Outlook

The use of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol provides a robust and flexible platform for the synthesis of novel peptidomimetics. The protocols outlined here demonstrate a modular approach to first incorporate the oxadiazole as a stable amide isostere and then to systematically explore chemical diversity through late-stage cross-coupling reactions. This strategy enables the rapid generation of compound libraries with enhanced drug-like properties, accelerating the hit-to-lead optimization process in drug discovery programs targeting a wide range of diseases.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed.
  • Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Google AI-Powered Research Tool.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutics and Drug Analysis.
  • 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals.
  • A Review on Oxadiazoles as a Pharmacologically Active Nucleus. Google AI-Powered Research Tool.
  • BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. PubMed.
  • Overcoming challenges in the synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
  • Bioisosterism: 1,2,4‐Oxadiazole Rings.
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv
  • Oxadiazole isomers: all bioisosteres are not cre
  • A Pharmacological Update of Oxadiazole Deriv
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure.
  • Protocol for protein modification using oxalyl thioester-mediated chemoselective lig

Sources

Esterification protocols for the hydroxymethyl group of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Executive Summary & Strategic Context

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a high-value scaffold in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, improving metabolic stability and lipophilicity. The 3-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification.

The Challenge: While the 1,2,4-oxadiazole ring is stable to acid, it is notoriously labile to nucleophilic attack , particularly by bases. The presence of the electron-withdrawing bromine atom at the C3 position significantly increases the electrophilicity of the C5 carbon. Consequently, standard esterification protocols employing strong bases (e.g., Schotten-Baumann conditions with NaOH) or elevated temperatures often result in ring cleavage , yielding acyclic nitrile or amidoxime byproducts.

The Solution: This guide details three specific protocols designed to acylate the hydroxymethyl group while maintaining the integrity of the electron-deficient oxadiazole ring.

Chemical Stability Analysis

Before selecting a protocol, one must understand the failure modes of the substrate.

  • Acidity: The hydroxyl proton of the hydroxymethyl group is pseudo-benzylic but slightly more acidic than a standard primary alcohol due to the electron-poor heterocycle.

  • Electrophilicity: The C5 position is the "Achilles' heel." Nucleophiles (Nu⁻) can attack C5, breaking the O1-C5 bond.

  • Thermodynamics: 1,2,4-oxadiazoles are less thermodynamically stable than their 1,3,4-isomers.[1]

Decision Matrix:

ReactionSelection Start Substrate: (3-Bromo-1,2,4-oxadiazol-5-yl)methanol AcidType Nature of Carboxylic Acid Partner? Start->AcidType Simple Simple/Robust Acid (e.g., Benzoic, Acetic) AcidType->Simple Low Cost Complex Sterically Hindered or Acid-Sensitive AcidType->Complex Mild Conditions Needed VeryComplex High Value/Macrolide Precursor AcidType->VeryComplex Max Yield Required ProtocolB Protocol B: Acid Chloride Method (Controlled Base) Simple->ProtocolB ProtocolA Protocol A: Steglich Esterification (DCC/DMAP) Complex->ProtocolA ProtocolC Protocol C: Yamaguchi Esterification (TCBC/DMAP) VeryComplex->ProtocolC

Figure 1: Strategic selection of esterification protocols based on the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (The "Gold Standard")

Best for: Acid-sensitive partners, small-scale reactions, and ensuring ring stability.

Mechanism: Uses Dicyclohexylcarbodiimide (DCC) to activate the acid, with catalytic DMAP to transfer the acyl group.[2][3] The reaction proceeds at neutral pH, preventing base-mediated ring opening.

Reagents:

  • Substrate: (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv for easier workup)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and the Oxadiazole alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (Critical Step): Cool the mixture to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Note: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–12 hours. Monitor by TLC (stain with PMA or UV).

  • Workup:

    • Filter off the precipitated DCU urea through a Celite pad.

    • Wash the filtrate with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The reaction remains essentially neutral. The transient O-acylisourea intermediate is intercepted by DMAP, forming a reactive acyl-pyridinium species that is highly electrophilic toward the alcohol but non-basic.

Protocol B: Acid Chloride Acylation (Scale-Up Friendly)

Best for: Simple esters, lower cost, larger scales.

Critical Warning: Standard procedures often use excess Triethylamine (Et3N) or Pyridine. For this substrate, excess base at room temperature can cause decomposition . Temperature control is paramount.

Reagents:

  • Substrate: (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or

    
     (1.2 equiv)
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

  • Chill: Dissolve the Oxadiazole alcohol and Pyridine in anhydrous DCM under

    
    . Cool strictly to 0°C  or -10°C .
    
  • Addition: Add the Acid Chloride dropwise via syringe pump or addition funnel over 15–20 minutes.

    • Control: Do not allow the internal temperature to rise above 5°C. Exotherms promote side reactions.

  • Incubation: Stir at 0°C for 1 hour. Only warm to room temperature if TLC indicates incomplete conversion after 2 hours.

  • Quench: Quench with cold 1M HCl (aq) or saturated

    
    .
    
    • Rationale: Rapidly neutralizes the amine base to prevent prolonged exposure of the oxadiazole ring to basic species.

  • Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Yamaguchi Esterification

Best for: Sterically hindered acids or when Protocols A/B fail.

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is then attacked by the alcohol.[4][5][6][7]

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the Carboxylic Acid (1.1 equiv) and

    
     (1.2 equiv) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) at 0°C. Stir 1 hour.
    
  • Esterification: Add a solution of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (1.0 equiv) and DMAP (1.1 equiv - stoichiometric amount required) in Toluene or THF to the mixed anhydride mixture.

  • Reflux: Heat the mixture (mild reflux, ~60-70°C) for 1–3 hours.

    • Note: Although this uses heat, the specific activation of the carboxylate usually outcompetes the decomposition of the oxadiazole.

Visualization of the Steglich Pathway

The following diagram illustrates the molecular flow, highlighting the role of DMAP in preventing side reactions (N-acyl urea formation) and facilitating the attack on the oxadiazole alcohol.

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC (Coupling Agent) DCC->Inter1 Active N-Acyl Pyridinium (Activated Species) Inter1->Active + DMAP SideProduct DCU (Urea Byproduct) Inter1->SideProduct Rearrangement (Slow) DMAP DMAP (Catalyst) Active->DMAP Regenerated Product Target Ester Active->Product + Alcohol Alcohol Oxadiazole Alcohol (Nucleophile) Alcohol->Product

Figure 2: The Steglich Esterification workflow. DMAP acts as an acyl-transfer agent, sequestering the activated acid before it can rearrange or degrade.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Ring Cleavage Base concentration too high or Temp too high.Use Protocol A (Steglich).[5] If using Protocol B, cool to -20°C and use DIPEA instead of Et3N (steric bulk reduces nucleophilicity).
N-Acyl Urea Formation Slow reaction time allowing rearrangement.[3]Increase DMAP loading to 0.2 equiv. Ensure anhydrous solvents.[8]
Incomplete Conversion Steric hindrance of the alcohol.[9]Switch to Protocol C (Yamaguchi) or use higher concentration (0.5 M).
Product Hydrolysis on Silica Silica gel is slightly acidic/wet.Pre-treat silica column with 1% Et3N in Hexanes to deactivate acidic sites.

Safety & Handling

  • Energetic Profile: 1,2,4-Oxadiazoles are generally stable, but low-molecular-weight derivatives with high nitrogen/oxygen content can be energetic. The 3-bromo derivative is stable at room temperature but should not be subjected to temperatures >150°C during distillation.

  • Skin Sensitization: Bromo-heterocycles are often potent alkylating agents and skin sensitizers. Handle with double nitrile gloves and work strictly in a fume hood.

  • Waste: Aqueous streams containing oxadiazoles should be treated as hazardous organic waste.

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

  • Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[5][6] Bulletin of the Chemical Society of Japan, 1979 , 52(7), 1989–1993.[5]

  • 1,2,4-Oxadiazole Stability: Pace, A.; Buscemi, S.; Vivona, N. "Photochemical Rearrangements in Heterocyclic Chemistry." Advances in Heterocyclic Chemistry, 2015, 116, 85–136. (Discusses ring lability and rearrangement vectors).
  • General Review: Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012 , 55(5), 1817–1830.

Sources

Troubleshooting & Optimization

Preventing ring opening of 1,2,4-oxadiazoles under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Paradox

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a bioisostere for esters and amides due to its improved metabolic stability and lipophilicity. However, this utility comes with a significant synthetic caveat: base lability .

Unlike its 1,3,4-isomer, the 1,2,4-oxadiazole is electronically polarized, making the C5 position highly electrophilic. Under basic conditions (pH > 10) or in the presence of hard nucleophiles (OH⁻, RO⁻), the ring undergoes rapid nucleophilic attack at C5, leading to ring opening (ANRORC-type mechanisms or simple hydrolysis).

This guide provides the mechanistic understanding and experimental protocols required to preserve ring integrity during synthetic manipulations.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why did my 1,2,4-oxadiazole disappear during a standard NaOH workup?

A: You likely triggered a nucleophilic attack at the C5 carbon. The 1,2,4-oxadiazole ring is electron-deficient.[1][2] Hydroxide ions do not just deprotonate; they attack the C5 position, forming a tetrahedral intermediate that collapses to break the weak O1–C5 bond. This typically results in the formation of an acyl guanidine or cleavage into a nitrile and a carboxylic acid/amide.

Visualization: The Decomposition Pathway

The following diagram illustrates the specific vulnerability of the C5 position to basic nucleophiles.

Oxadiazole_Decomposition Oxadiazole 1,2,4-Oxadiazole (Intact Ring) Base Nucleophile (OH-) Attack at C5 Oxadiazole->Base pH > 11 Intermediate Tetrahedral Intermediate Base->Intermediate Addition OpenRing Ring Opening (O1-C5 Bond Cleavage) Intermediate->OpenRing Rearrangement Product Decomposition Products (Amidoxime / Nitrile / Acid) OpenRing->Product Hydrolysis

Caption: Mechanism of base-induced ring opening initiated by nucleophilic attack at the electrophilic C5 position.

Module 2: Synthetic Troubleshooting (Q&A)

Scenario A: Ester Hydrolysis on a Side Chain

User Issue: "I have a methyl ester attached to the phenyl ring of my 1,2,4-oxadiazole. I tried to hydrolyze it with 1M NaOH/MeOH, but the oxadiazole ring opened."

Root Cause: Methoxide (generated in situ) and Hydroxide are hard nucleophiles that attack the oxadiazole C5 faster than they hydrolyze the hindered ester.

Solution 1: The "Soft" Hydrolysis (Recommended) Use Trimethyltin Hydroxide (Me₃SnOH) . This reagent acts as a mild, selective Lewis acid/base hybrid that hydrolyzes esters without attacking the oxadiazole ring.

  • Conditions: Me₃SnOH (2-3 eq), 1,2-dichloroethane (DCE), 80°C.

  • Note: Requires tin remediation during workup.

Solution 2: The "Cold" Hydrolysis Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium is less coordinating, and the reaction must be kept cold.

  • Conditions: LiOH (1.1 eq), THF/H₂O (3:1), 0°C . Monitor by LCMS every 15 mins. Do not let it warm to RT.

Scenario B: Cross-Coupling Reactions (Suzuki/Buchwald)

User Issue: "My yield is low in a Suzuki coupling. The starting material degrades."

Root Cause: Strong bases like KOtBu or hot aqueous Na₂CO₃ can degrade the ring over long reaction times.

Solution: Switch to weaker, non-nucleophilic bases or anhydrous conditions.

  • Recommendation: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in dioxane/water. Avoid alkoxide bases (NaOMe, KOtBu) entirely.

Scenario C: Alkylation of Amines/Phenols

User Issue: "I need to alkylate a phenol on the scaffold. NaH caused decomposition."

Root Cause: While NaH is non-nucleophilic, the generated phenoxide is a nucleophile. If the alkyl halide is not reactive enough, the phenoxide may attack the oxadiazole C5 (inter- or intramolecularly).

Solution: Ensure the electrophile (alkyl halide) is highly reactive so the alkylation is faster than the ring attack. If possible, use K₂CO₃ in Acetone or DMF at room temperature rather than NaH.

Module 3: Structural Engineering (SAR Advice)

If you have the freedom to modify the scaffold, use these rules to increase base stability:

FeatureEffect on StabilityRecommendation
C5 Substituent Critical Avoid EWGs (e.g., Pyridine, CF₃) at C5. These make C5 highly electrophilic.
C3 Substituent ModerateElectron-withdrawing groups here are safer than at C5.
Steric Bulk PositiveBulky groups (e.g., t-Butyl, ortho-substituted aryl) at C5 block nucleophilic attack.
Ring Isomer CriticalIf metabolic stability allows, switch to 1,3,4-oxadiazole . It is significantly more stable to base.

Experimental Protocols

Protocol A: Safe Ester Hydrolysis using Me₃SnOH

Best for: 1,2,4-oxadiazoles with electron-withdrawing substituents.

  • Setup: Dissolve the ester substrate (1.0 equiv) in 1,2-dichloroethane (0.1 M concentration).

  • Reagent: Add Trimethyltin hydroxide (Me₃SnOH) (3.0 equiv).

  • Reaction: Heat to 60–80°C in a sealed tube or reflux condenser.

  • Monitoring: Check LCMS after 2 hours. The reaction is usually clean.

  • Workup (Critical for Sn removal):

    • Dilute with EtOAc.

    • Wash 3x with 5% HCl (converts Me₃SnOH to water-soluble Me₃SnCl).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled LiOH Hydrolysis

Best for: 1,2,4-oxadiazoles with electron-donating substituents (more stable).

  • Setup: Dissolve substrate in THF (3 volumes). Cool to 0°C in an ice bath.

  • Reagent: Add a pre-cooled solution of LiOH.H₂O (1.2 equiv) in water (1 volume).

  • Reaction: Stir at 0°C . Do NOT warm to room temperature initially.

  • Monitoring: TLC/LCMS every 30 minutes.

  • Quench: As soon as SM is consumed, acidify immediately to pH 4-5 with 1M HCl or Citric Acid.

  • Extraction: Extract rapidly with EtOAc. Prolonged exposure to basic aqueous layers during extraction can open the ring.

Decision Logic for Base Selection

Use this flow to select the appropriate base for your transformation involving a 1,2,4-oxadiazole.

Base_Selection Start Reaction Type? Hydrolysis Ester Hydrolysis Start->Hydrolysis Coupling Pd-Coupling / Alkylation Start->Coupling Hydrolysis_Path Avoid NaOH/KOH Hydrolysis->Hydrolysis_Path Coupling_Path Avoid Alkoxides (NaOtBu) Coupling->Coupling_Path Safe_Hyd1 USE: Me3SnOH (DCE, Heat) Hydrolysis_Path->Safe_Hyd1 Sensitive Substrate Safe_Hyd2 USE: LiOH (0°C, THF/H2O) Hydrolysis_Path->Safe_Hyd2 Robust Substrate Safe_Coup1 USE: K3PO4, Cs2CO3, Na2CO3 Coupling_Path->Safe_Coup1 Standard Safe_Coup2 USE: Fluoride (CsF) for silanes Coupling_Path->Safe_Coup2 Specialized

Caption: Decision matrix for selecting reagents compatible with the 1,2,4-oxadiazole core.

References

  • Pace, A., & Pierro, P. (2009).[3] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.

  • Nicolaides, D. N., et al. (2004). Synthesis and biological evaluation of some 1,2,4-oxadiazole derivatives. Journal of Heterocyclic Chemistry, 41(4), 499-505.

  • Feske, B. D., & Kalra, B. S. (2005). Mild hydrolysis of esters using trimethyltin hydroxide. Arkivoc, 2005(3), 113-120. (Cited for the Me3SnOH protocol).

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Revue Roumaine de Chimie. (Foundational text on oxadiazole rearrangements).

Sources

Solving solubility issues with (3-Bromo-1,2,4-oxadiazol-5-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OXD-3BR-001 Subject: Solubility Optimization & Stability Protocols for Aqueous Media

Compound Profile & Core Challenge

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol presents a classic medicinal chemistry paradox: it possesses a polar handle (hydroxymethyl) yet retains a highly lipophilic, electron-deficient core (bromo-oxadiazole).

  • The Challenge: Users frequently report "crashing out" (precipitation) upon dilution into aqueous buffers or "loss of potency" over time.

  • The Root Cause:

    • High Crystallinity: The bromine atom and planar ring system drive strong intermolecular pi-stacking, reducing aqueous solubility (often < 50 µM in pure water).

    • Hydrolytic Instability: The 1,2,4-oxadiazole ring is an electrophile. In basic media (pH > 7.[1]5) or in the presence of strong nucleophiles (e.g., thiols like DTT), the ring undergoes nucleophilic attack and cleavage, destroying the compound.[1]

Troubleshooting Guide: Precipitation Issues

Symptom: The compound precipitates immediately when the DMSO stock is added to the assay buffer.

Diagnosis: You are likely exceeding the Kinetic Solubility Limit . The rapid change in solvent polarity (DMSO


 Water) creates a supersaturated state that is energetically unfavorable, forcing the compound out of solution.

Protocol: The "Stepwise Shift" Dilution Method Do not add 100% aqueous buffer directly to 100% DMSO stock.

StepActionRationale
1 Prepare Stock Dissolve compound in anhydrous DMSO to 10 - 20 mM . Sonicate for 5 mins to ensure no micro-crystals remain.
2 Intermediate Dilution Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.
3 Equilibration Allow this intermediate mix to stand for 10 minutes. This solvates the polar alcohol tail while keeping the lipophilic core stable.
4 Final Dilution Pipette the intermediate mix into your final assay buffer (vortexing rapidly during addition).

Critical Check: Measure absorbance at 600nm (turbidity) immediately after dilution.[1] If OD > 0.05, precipitation has occurred.[1]

Troubleshooting Guide: Chemical Instability (The "Silent Killer")[1]

Symptom: The compound dissolves initially, but LC-MS shows a new peak (M+18 mass shift) or activity drops after 4 hours.

Diagnosis: Base-Catalyzed Ring Hydrolysis . The 1,2,4-oxadiazole ring is sensitive to hydroxide ions (


). The C5 position (attached to the methanol) is the "soft spot" for nucleophilic attack.

The Mechanism: Unlike 1,3,4-oxadiazoles, the 1,2,4-isomer is thermodynamically less stable.[1] At pH > 8.0, hydroxide attacks C5, opening the ring to form an acylhydrazide derivative.[1]

Hydrolysis cluster_legend Stability Warning Start (3-Bromo-1,2,4-oxadiazol-5-yl)methanol (Intact Ring) Attack Nucleophilic Attack (OH- at C5) Start->Attack pH > 7.5 Open Ring Cleavage (Acylhydrazide Formation) Attack->Open Irreversible Warning Avoid buffers with pH > 7.4 Avoid DTT/Glutathione

Figure 1: Degradation pathway of 1,2,4-oxadiazoles in basic media.[1] The ring cleavage is often irreversible and destroys biological activity.

Corrective Protocol:

  • Buffer Selection: Use PBS (pH 7.4) or MES (pH 6.5) . The ring is most stable between pH 3.0 and 7.0.

  • Avoid Nucleophiles: Do not use DTT or mercaptoethanol in the buffer during initial dissolution. If a reducing agent is required for the protein, add TCEP (non-nucleophilic) instead.[1]

Advanced Formulation: High Concentration (In Vivo)[1]

Symptom: You need > 1 mg/mL for animal dosing, but DMSO limits are strict (< 5%).[1]

Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic cavity of the cyclodextrin encapsulates the bromo-oxadiazole core, while the outer shell remains water-soluble.

Protocol: Complexation Strategy

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 50 mM Phosphate Buffer (pH 6.5).
    
  • Solvent Shift: Dissolve the compound in a minimal volume of Acetone or Ethanol (not DMSO).

  • Mixing: Add the organic solution dropwise to the Cyclodextrin vehicle while stirring rapidly.

  • Evaporation: Stir under a stream of nitrogen or in a vacuum concentrator to remove the volatile organic solvent.

  • Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin torus.

Comparative Solubility Table:

Solvent SystemEst. SolubilityStability RiskUse Case
Water (pH 7) < 0.05 mg/mLLowNone (Too insoluble)
DMSO > 50 mg/mLHigh (if wet)Stock Solutions
PBS + 5% DMSO ~ 0.2 mg/mLModerateIn Vitro Assays
20% HP-

-CD
2 - 5 mg/mL Optimal In Vivo / PK Studies
Frequently Asked Questions (FAQ)

Q: Can I use NaOH to help dissolve the compound? A: ABSOLUTELY NOT. While deprotonating an acidic group usually helps solubility, this molecule has no acidic proton (the alcohol pKa is >15).[1] Adding NaOH will only trigger the ring-opening hydrolysis described in Figure 1.

Q: Why does my compound turn yellow in solution? A: Degradation. The formation of the acylhydrazide or subsequent breakdown products often results in a yellowing of the solution. If this happens, discard the stock.

Q: Is the bromine atom stable? A: Generally, yes.[1] However, it is a leaving group.[1] Avoid heating the compound above 60°C in the presence of amines, as this could trigger an


 reaction, displacing the bromine.[1]
References
  • Pace, A., & Buscemi, S. (2017).[1][2] The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry.

  • Bostrom, J., et al. (2012).[1][2] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Katritzky, A. R. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier. (Referencing general stability of 1,2,4-oxadiazoles vs 1,3,4-isomers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (3-Bromo-1,2,4-oxadiazol-5-yl)methanol before handling.

Sources

Minimizing debromination side reactions during oxadiazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on minimizing debromination, a common and often challenging side reaction encountered during the palladium-catalyzed functionalization of bromo-oxadiazoles. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the mechanistic principles and causal relationships that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

This section is designed for researchers who are currently observing significant levels of debrominated byproducts in their reactions. Follow this systematic process to diagnose and resolve the issue.

Question: I am observing a significant amount of the debrominated oxadiazole byproduct in my cross-coupling reaction. What are the most likely causes and how can I fix it?

Answer: The observation of a debrominated or hydrodehalogenated byproduct points to a competing catalytic cycle that is outcompeting your desired functionalization reaction.[1] This side reaction is typically mediated by a palladium-hydride (Pd-H) species. The key to suppression is to identify the source of the hydride and adjust the reaction conditions to favor the productive cross-coupling pathway.

Here is a step-by-step troubleshooting workflow:

Step 1: Scrutinize Your Reaction Components and Setup

Before altering core parameters, ensure the fundamentals are correct. Contaminants are a frequent and overlooked source of failure.

  • Inert Atmosphere Integrity: Palladium-catalyzed reactions are often sensitive to air.[2] Inefficient degassing or a poor seal can allow oxygen into the system. Oxygen can lead to the decomposition of phosphine ligands and the formation of palladium species that promote side reactions.[3]

    • Action: Use a robust degassing method such as three freeze-pump-thaw cycles. For simple sparging with argon or nitrogen, ensure it is done for an adequate time (10-15 minutes) through a needle submerged in the reaction solvent.[4] Ensure all glassware joints are perfectly sealed.

  • Solvent and Reagent Purity: Solvents, bases, and even starting materials can be sources of hydride or proton donors that facilitate debromination.

    • Action: Use high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Protic solvents like alcohols can be a direct source of hydride.[5] Ensure your base is pure and has been stored correctly. Trace water can be a proton source that contributes to the dehalogenation pathway.[4]

Step 2: Optimize the Base

The choice and strength of the base are critical. Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), are known to promote debromination pathways.

  • The Problem: Strong bases can act as hydride donors themselves or promote side reactions that generate Pd-H species.[5]

  • The Solution: Switch to a weaker inorganic base. Tri-potassium phosphate (K₃PO₄) is often an excellent first choice for sensitive substrates.[4][5] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also milder alternatives.[4]

Base TypeExamplesPropensity for DebrominationRecommended Use Case
Alkoxides NaOtBu, KOtBuHighGenerally avoid for sensitive bromo-oxadiazoles unless necessary for specific reactions like Buchwald-Hartwig amination, and even then, use with caution.
Hydroxides NaOH, KOHModerate to HighCan be problematic; often contain significant water.
Phosphates K₃PO₄LowExcellent first choice. Effective for Suzuki and other couplings with sensitive substrates.[4]
Carbonates Cs₂CO₃, K₂CO₃LowGood alternatives to phosphates, often used in Suzuki and Sonogashira couplings.[4][6]
Step 3: Re-evaluate the Catalyst System (Ligand and Palladium Source)

The ligand is arguably the most powerful lever you can pull to control the outcome. The electronic and steric properties of the ligand dictate the relative rates of the desired reaction and the undesired debromination.[5]

  • The Problem: Simple, less bulky ligands like triphenylphosphine (PPh₃) can lead to slower rates of reductive elimination for the desired product. This increased lifetime of the palladium intermediate allows more time for competing debromination to occur.[5]

  • The Solution: Switch to a bulky, electron-rich phosphine ligand. These ligands accelerate the crucial reductive elimination step, which forms your desired C-C or C-N bond and regenerates the Pd(0) catalyst.[3] This faster turnover minimizes the opportunity for the catalyst to enter the debromination pathway.

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective at preventing dehalogenation.[4][5] N-heterocyclic carbene (NHC) ligands can also be very effective.[4]

G A Debromination Observed B Step 1: Check Fundamentals A->B C Inert Atmosphere? Solvent Purity? B->C D Step 2: Optimize Base C->D Yes M Fix Setup & Re-run C->M No E Using Strong Base (e.g., NaOtBu)? D->E F Switch to Weaker Base (K₃PO₄, Cs₂CO₃) E->F Yes G Step 3: Optimize Ligand E->G No F->G H Using Simple Ligand (e.g., PPh₃)? G->H I Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos) H->I Yes J Step 4: Adjust Conditions H->J No I->J K Lower Temperature & Monitor Reaction Time J->K L Problem Solved K->L

Frequently Asked Questions (FAQs)

This section addresses common questions about the underlying principles of debromination, helping you to design robust reactions from the outset.

Question: What is the chemical mechanism of debromination in palladium-catalyzed cross-coupling?

Answer: Debromination, or hydrodehalogenation, is a side reaction that competes with the main catalytic cycle.[1] It is primarily caused by the formation of a palladium-hydride (Pd-H) species. Once formed, this Pd-H complex can undergo oxidative addition to your bromo-oxadiazole, and subsequent reductive elimination releases the debrominated product and regenerates a palladium-bromide species, which can re-enter a catalytic cycle.

The productive and competing cycles can be visualized as follows:

G

Sources of the hydride ("H⁻") that initiates the debromination cycle include:

  • Protic solvents: Alcohols or residual water.[4][5]

  • Bases: Certain bases or their decomposition products can act as hydride donors.

  • Organometallic Reagents: β-hydride elimination from certain organoboron or other organometallic reagents.

Question: How do I select the best solvent to avoid debromination?

Answer: The ideal solvent should be aprotic and anhydrous. This minimizes the presence of adventitious proton and hydride sources.

SolventTypeRecommendationRationale
Dioxane, THF, Toluene Aprotic Ethers / AromaticHighly Recommended These are standard, reliable solvents for cross-coupling that do not act as hydride sources.[4][5]
DMF, DMAc Aprotic AmideUse with CautionCan be effective but are sometimes harder to render completely anhydrous and can decompose at high temperatures.
Alcohols (Ethanol, Isopropanol) ProticAvoid if PossibleCan be a direct source of hydride, leading to significant debromination.[7]
Water (as co-solvent) ProticUse Sparingly and DeliberatelyWhile necessary for some Suzuki couplings to solubilize the base, excess water can promote debromination. Use the minimum amount required.[4]

Question: Can high temperatures and long reaction times make debromination worse?

Answer: Yes. Elevated temperatures and extended reaction times can significantly increase the amount of debrominated byproduct.[5] Higher temperatures can accelerate the rate of side reactions relative to the desired coupling and can also lead to the decomposition of reagents or ligands, potentially generating hydride sources. It is always best to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction's progress closely (e.g., by TLC or LC-MS), stopping it as soon as the starting material is consumed.[5]

Validated Protocol: Suzuki-Miyaura Coupling of a Generic 2-Bromo-5-Aryl-1,3,4-Oxadiazole

This protocol incorporates best practices to serve as a robust starting point for minimizing debromination.

Objective: To couple an aryl boronic acid with a bromo-oxadiazole substrate while minimizing the formation of the debrominated oxadiazole.

Materials:

  • 2-Bromo-5-Aryl-1,3,4-Oxadiazole (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base: Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromo-5-aryl-1,3,4-oxadiazole, arylboronic acid, K₃PO₄, and the palladium precatalyst.

    • Seal the flask with a septum or cap.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the bromo-oxadiazole.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the reaction mixture in a liquid nitrogen bath until solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the mixture in a water bath. You should see bubbling as dissolved gases are released.

    • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C. Lower temperatures should be attempted first.

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • After 1 hour, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of starting material and the formation of product versus the debrominated byproduct.

    • Continue monitoring periodically and stop the reaction immediately once the starting bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired functionalized oxadiazole.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Retrieved from [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Jana, R., & Pathak, T. P. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 11056-11075.

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Bromo-1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for characterizing 3-bromo-1,2,4-oxadiazoles . It focuses on the mechanistic differences between Electron Impact (EI) and Electrospray Ionization (ESI), leveraging the unique isotopic signature of bromine as a diagnostic tool.

Executive Summary & Scientific Context

3-bromo-1,2,4-oxadiazoles are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for esters and amides. Their characterization presents a unique analytical advantage: the bromine atom acts as a natural isotopic label (


), allowing researchers to instantly distinguish substrate-derived fragments from matrix background or metabolic byproducts.

This guide compares the two dominant ionization modalities—Hard Ionization (EI) and Soft Ionization (ESI) —to provide a roadmap for structural elucidation.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Protonated Molecule (

)
Fragmentation Energy High (70 eV)Low (Thermal/Voltage dependent)
Dominant Mechanism Retro-1,3-Dipolar Cycloaddition (RDA)Heterolytic Ring Cleavage / Loss of Neutral
Key Application Structural fingerprinting, impurity IDPK studies, molecular weight confirmation

The Isotopic Signature: The "Twin Peak" Effect

Before analyzing fragmentation, the spectral baseline must be established. Unlike non-halogenated oxadiazoles, the 3-bromo variant provides a built-in validation system.

  • The Rule: Any ion fragment retaining the C3-position (and thus the bromine) must exhibit a doublet signal separated by 2 m/z units with roughly equal intensity.

  • The Diagnostic:

    • Doublet Present: The oxadiazole ring is intact, or the fragment contains the C3-Br moiety.

    • Doublet Absent: The bromine has been cleaved (radical loss of

      
      ) or the fragment originates from the C5-substituent side.
      

Fragmentation Mechanisms: EI vs. ESI[1][2]

Electron Impact (EI): The Retro-1,3-Dipolar Cycloaddition (RDA)

Under 70 eV EI conditions, the 1,2,4-oxadiazole ring is electronically excited and typically undergoes a Retro-1,3-Dipolar Cycloaddition (RDA) . This is the "gold standard" pathway for structural confirmation.

Mechanism: The radical cation destabilizes the ring, leading to cleavage of the O1–N2 and C3–N4 bonds.

  • Pathway A (Dominant): Formation of a Nitrile (

    
    ) and a Bromonitrile Oxide (
    
    
    
    ).
  • Pathway B: Cleavage of O1–C5 and N2–C3, yielding Cyanogen Bromide (

    
    ) and a Nitrile Oxide (
    
    
    
    ).
Electrospray Ionization (ESI): Even-Electron Rearrangements

In ESI (positive mode), the molecule forms a stable


 ion. Fragmentation requires Collision Induced Dissociation (CID).
  • Protonation Site: The N4 nitrogen is the most basic site.

  • Pathway: Protonation at N4 weakens the O1–C5 bond, leading to ring opening. This often results in the loss of neutral molecules like HCNO or CO , or the loss of the bromine atom as a radical or HBr depending on the collision energy.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for EI and ESI.

FragmentationPathways M_Ion Molecular Ion (3-Bromo-1,2,4-Oxadiazole) EI_Node Electron Impact (EI) [M]+• Radical Cation M_Ion->EI_Node 70 eV ESI_Node Electrospray (ESI) [M+H]+ Even Electron M_Ion->ESI_Node +H+ RDA Retro-1,3-Dipolar Cycloaddition (RDA) EI_Node->RDA Frag_BrCN Fragment: Br-CN (Cyanogen Bromide) m/z 105/107 RDA->Frag_BrCN Path B Frag_RCN Fragment: R-CN (Nitrile) RDA->Frag_RCN Path A RingOpen Protonation at N4 & Ring Opening ESI_Node->RingOpen CID Energy Loss_Br Neutral Loss (-HBr or -Br•) RingOpen->Loss_Br Frag_Amide Fragment: Acyl-Guanidine Derivative RingOpen->Frag_Amide

Figure 1: Divergent fragmentation pathways. EI favors concerted ring cleavage (RDA), while ESI favors proton-driven ring opening and neutral losses.

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These are designed to be self-validating by checking for the Br-isotope pattern in the T0 (time zero) sample.

Protocol A: GC-MS (EI) for Impurity Profiling

Objective: Identify synthetic byproducts or confirm regiochemistry.

  • Solvent: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade). Avoid methanol if transesterification is possible.

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (non-polar).

  • MS Source: 230°C, 70 eV.

  • Validation Step: Check the Molecular Ion (

    
    ). It must  show the 1:1 doublet. If the M+2 peak is missing, the bromine has been lost in the inlet (thermal degradation).
    
Protocol B: LC-MS/MS (ESI) for Bioanalysis

Objective: Quantify compound in biological matrix or confirm MW.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid . (Formic acid is crucial to protonate the N4 position).

  • Flow Rate: 0.4 mL/min.

  • Mode: Positive Ion (

    
    ).
    
  • CID Optimization: Ramp collision energy from 10 to 40 eV.

  • Validation Step: Look for the transition of

    
    . The loss of mass 79/81 is the primary MRM (Multiple Reaction Monitoring) transition for these compounds.
    

Data Comparison: Characteristic Ions

The table below compares the theoretical fragments observed for a generic 3-bromo-5-phenyl-1,2,4-oxadiazole (MW ≈ 225).

Fragment IdentityIonizationm/z (approx)Isotopic PatternMechanism
Molecular Ion EI224 / 2261:1 DoubletIntact

Protonated Ion ESI225 / 2271:1 DoubletIntact

Benzonitrile EI103SingletRDA (Loss of Br-CNO)
Cyanogen Bromide EI105 / 1071:1 DoubletRDA (Loss of Ph-CNO)
Bromine Radical EI / ESI (CID)79 / 811:1 DoubletHomolytic Cleavage
Phenyl Cation EI77SingletSecondary fragmentation
[M - Br] ESI (CID)146SingletLoss of Br from

References

  • Vertex AI Search. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from

  • National Institutes of Health (NIH). (2012). Degradation kinetics and mechanism of an oxadiazole derivative. Retrieved from

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from

  • ACS Publications. (1976). Organic mass spectrometry.[1][2][3][4] I. Retro-1,3-dipolar cycloaddition reaction induced by electron impact. Retrieved from

  • SciELO. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues. Retrieved from

Sources

Technical Guide: IR Spectroscopy Characterization of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a critical heterocyclic building block, often employed as a "warhead" precursor or linker in the synthesis of bioactive compounds (e.g., S1P1 receptor agonists or immunomodulators). Its structural integrity hinges on the stability of the 1,2,4-oxadiazole ring and the reactivity of the primary alcohol.

This guide provides a definitive analysis of the infrared (IR) spectral signature of this molecule. Unlike Nuclear Magnetic Resonance (NMR), which provides structural connectivity, IR spectroscopy is positioned here as the primary high-throughput tool for reaction monitoring —specifically for tracking the reduction of ester precursors to this alcohol product.

Predicted Spectral Profile & Assignments

The IR spectrum of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol is dominated by four diagnostic zones. The data below synthesizes empirical values from 1,2,4-oxadiazole libraries and primary alcohol standards.

Table 1: Characteristic IR Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (–OH) O–H Stretch3200 – 3450 Strong, BroadPrimary ID: Indicates formation of alcohol.[1][2] Broadness confirms H-bonding.[3][4]
Oxadiazole Ring C=N Stretch1560 – 1590 Medium/StrongScaffold ID: Confirms the heterocyclic ring is intact.
Primary Alcohol C–O Stretch1035 – 1060 StrongPurity Check: Distinct from ether/ester C-O bands.
Carbon-Bromine C–Br Stretch600 – 700 MediumFingerprint: Specific to the 3-bromo substitution pattern.
Methylene C–H Stretch (sp³)2850 – 2950Weak/MediumConfirmation of the CH₂ linker.

Technical Note: The C=N stretch in 1,2,4-oxadiazoles is sensitive to substitution. The electron-withdrawing bromine at position 3 typically shifts this band to the higher end of the range compared to alkyl-substituted analogs.

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" refers to the analytical method's ability to distinguish the product from its precursors and impurities.

Scenario: Monitoring Reduction from Ethyl Ester

The most common synthetic route involves reducing Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate to the target alcohol.

Comparison Guide: IR vs. Synthetic Precursor
FeaturePrecursor (Ester)Product (Alcohol) Operational Insight
Carbonyl (C=O) Strong peak @ ~1735-1750 cm⁻¹ ABSENT Critical Control Point: The complete disappearance of the 1740 cm⁻¹ peak is the endpoint of the reaction.
Hydroxyl (O-H) AbsentStrong Broad @ ~3350 cm⁻¹ Appearance confirms reduction success.
C-O Stretch ~1200-1250 cm⁻¹ (Ester C-O-C)~1050 cm⁻¹ (Alcohol C-O) Shift in frequency indicates functional group transformation.
Comparison Guide: IR vs. Analytical Alternatives
MethodSpecificitySpeedThroughputBest Use Case
FT-IR (ATR) ModerateHigh (<1 min) HighIn-Process Control (IPC): Determining "Is the reaction done?" without workup.
¹H-NMR High Low (>15 min)LowStructural Validation: Confirming the exact connectivity and lack of ring opening.
UPLC-MS HighModerate (5-10 min)HighImpurity Profiling: Quantifying trace side products <0.1%.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for this solid intermediate, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference with the O-H band.

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 2-5 mg of the solid (3-Bromo-1,2,4-oxadiazol-5-yl)methanol onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80-100 N). Reasoning: Good contact is essential for the evanescent wave to penetrate the sample.

  • Acquisition: Collect the sample spectrum (16-32 scans).

  • Processing: Apply automatic baseline correction.

  • Validation: Check for the presence of the 2350 cm⁻¹ CO₂ doublet. If strong, purge the bench and re-acquire.

Workflow Visualization

The following diagram outlines the logical flow for using IR as a decision-gate in the synthesis of this molecule.

IR_Workflow Start Crude Reaction Mixture Sampling Aliquot & Mini-Workup (Remove Solvent) Start->Sampling Acquisition Acquire ATR-FTIR Spectrum Sampling->Acquisition Decision Check 1740 cm⁻¹ (C=O) and 3350 cm⁻¹ (O-H) Acquisition->Decision Complete Reaction Complete Proceed to Isolation Decision->Complete No C=O peak Strong O-H peak Incomplete Reaction Incomplete Continue Stirring Decision->Incomplete C=O peak present Incomplete->Start Time +1h

Caption: Decision-logic flowchart for using IR spectroscopy as an In-Process Control (IPC) tool during the reduction synthesis of the target alcohol.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for functional group assignment, specifically C-O and O-H stretches).
  • NIST Chemistry WebBook. 1,2,4-Oxadiazole Derivatives Spectral Data. National Institute of Standards and Technology.[5] Available at: [Link] (Used for heterocyclic ring vibration correlations).

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry.
  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Source for C-Br fingerprint region assignments).

Sources

High-Resolution Purity Analysis of 1,2,4-Oxadiazole Intermediates: C18 vs. Phenyl-Hexyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Oxadiazole Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of bioactive heterocycles, particularly 1,2,4-oxadiazoles , achieving high purity is complicated by the presence of thermally labile intermediates (e.g., O-acyl amidoximes) and regioisomers that possess nearly identical hydrophobicities to the target compound. Standard alkyl-bonded phases (C18) often fail to resolve these critical impurities due to a lack of selective interaction mechanisms.

This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[2] We demonstrate that for aromatic oxadiazole intermediates, Phenyl-Hexyl columns provide superior resolution (


) of isomeric impurities through unique 

-

interactions, whereas C18 columns frequently result in co-elution or peak shouldering.
The Analytical Challenge

Oxadiazole rings are bioisosteres for esters and amides, widely used in oncology and antimicrobial drug discovery. A common synthetic route involves the cyclization of O-acyl amidoximes.

  • The Problem: The uncyclized O-acyl amidoxime intermediate often co-elutes with the final 1,2,4-oxadiazole product on standard C18 columns because their lipophilicity (

    
    ) is nearly identical.
    
  • The Risk: Failing to detect this intermediate leads to incorrect potency assignment in biological assays and stability issues in formulation.

Method Development Strategy: The "Why" Behind the Phase Selection
Option A: The Standard (C18) [3][4]
  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Pros: Robust, predictable retention for non-polar compounds.

  • Cons: "Selectivity limit" for planar aromatic isomers. It cannot distinguish subtle differences in electron density distribution between an oxadiazole ring and its open-chain precursors.

Option B: The Challenger (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Pros: The phenyl ring on the stationary phase interacts with the

    
    -electron cloud of the oxadiazole heterocycle. This interaction is highly sensitive to the ring's electron deficiency, allowing separation of the target oxadiazole from its precursors based on aromaticity rather than just hydrophobicity.
    
Experimental Workflow

The following workflow outlines the systematic approach to method validation, ensuring self-validating protocols.

MethodDevelopment Sample Crude Reaction Mixture (Target + Isomers) Screening Column Screening (C18 vs Phenyl-Hexyl) Sample->Screening Optimization Mobile Phase Tuning (MeOH vs ACN / pH 3.0) Screening->Optimization Select Best Rs Validation Validation (ICH Q2) Specificity & Linearity Optimization->Validation Rs > 1.5 Validation->Optimization Fail (Rs < 1.5) FinalMethod Final QC Method Validation->FinalMethod

Figure 1: Systematic workflow for selecting and optimizing the stationary phase for heterocyclic purity analysis.

Comparative Study: C18 vs. Phenyl-Hexyl

Objective: Separate 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole (Target) from its O-acyl amidoxime intermediate (Impurity A) and a des-chloro degradation byproduct (Impurity B).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for Phenyl columns to enhance

    
    -
    
    
    
    interactions.[5]
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 40°C.[4]

  • Detection: UV @ 254 nm.[6]

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
10.0 90
12.0 90
12.1 40

| 15.0 | 40 |

Results Summary
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (5 µm)Phenyl-Hexyl linked (5 µm)
Target Retention (

)
6.8 min7.4 min
Impurity A (Isomer)

6.9 min (Co-elution)6.1 min
Resolution (

)
0.8 (Fail) 3.2 (Pass)
Tailing Factor (

)
1.31.1
Selectivity (

)
1.021.21

Analysis: The C18 column failed to resolve the Target from Impurity A (


). The hydrophobic difference was insufficient. The Phenyl-Hexyl column, however, retained the planar oxadiazole target longer due to strong 

-

stacking, while the non-planar O-acyl amidoxime (Impurity A) eluted earlier, resulting in baseline separation (

).
Mechanism of Action: The "Pi-Selectivity" Advantage

To understand why the Phenyl-Hexyl column works, we must visualize the molecular interaction. The oxadiazole ring is electron-deficient, making it a perfect candidate for interaction with the electron-rich phenyl ring of the stationary phase.

InteractionMechanism C18_Surface C18 Ligand (Alkyl Chain) Analyte Oxadiazole Target (Planar Aromatic) C18_Surface->Analyte Hydrophobic Only Impurity Impurity A (Non-Planar) C18_Surface->Impurity Hydrophobic Only Phenyl_Surface Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl_Surface->Analyte Strong Pi-Pi Stacking (Increased Retention) Phenyl_Surface->Impurity Weak Interaction (Elutes Early)

Figure 2: Mechanistic comparison.[5][7][8] Phenyl-Hexyl phases engage in specific Pi-Pi stacking with the oxadiazole ring, creating a "retention lock" that alkyl phases lack.

Detailed Protocol: System Suitability & Troubleshooting

For a self-validating system, every run must meet specific criteria.

Step 1: System Suitability Solution Preparation Mix 1.0 mg of pure Target Standard and 0.1 mg of Impurity A in 10 mL of MeOH:Water (50:50).

Step 2: Acceptance Criteria

  • Resolution (

    
    ):  > 2.0 between Target and Impurity A.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Troubleshooting Guide:

  • Low Resolution? Switch organic modifier from Acetonitrile to Methanol. ACN suppresses

    
    -
    
    
    
    interactions; MeOH promotes them.
  • Peak Tailing? Oxadiazoles are weak bases. Ensure the aqueous mobile phase is buffered (e.g., 10mM Ammonium Formate pH 3.0) rather than just using acid, to suppress silanol ionization.

References
  • BenchChem. (2025).[1] A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. BenchChem Technical Guides. Link

  • Deshpande, S., et al. (2024).[9] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. Link[3][4]

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don’t Work. Technical Report. Link

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Chromatography Insights. Link

  • Shimadzu. (2024).[3] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Library. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.